2,2-Dimethyl-1,3-dioxane-4,5,6-trione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-1,3-dioxane-4,5,6-trione was achieved by Andrew Norman Meldrum in 1908 through a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Condensation of malonic acid with isopropenyl acetate: This reaction is catalyzed by sulfuric acid.
Reaction of carbon suboxide (C3O2) with acetone: This process occurs in the presence of oxalic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst . This method ensures high yields and purity of the product.
Chemical Reactions Analysis
2,2-Dimethyl-1,3-dioxane-4,5,6-trione undergoes various chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with this compound, often accelerated in ionic liquids.
Decarboxylation: Upon heating, the compound decomposes to release carbon dioxide and acetone.
Substitution Reactions: The compound can participate in substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . Major products formed from these reactions include substituted dioxane derivatives and decarboxylated products .
Scientific Research Applications
2,2-Dimethyl-1,3-dioxane-4,5,6-trione has a wide range of applications in scientific research:
Organic Synthesis: It is widely used for multiple C-C bond formations due to its adequate acidity and steric rigidity.
Heterocycle Synthesis: The compound serves as a valuable starting material for synthesizing heterocycles.
Intermediates in Organic Reactions: It is used as an intermediate in various organic synthesis reactions, including the synthesis of macrocyclic β-keto lactones and 2-substituted indoles.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxane-4,5,6-trione involves the loss of a hydrogen ion from the methylene group in the ring (carbon 5), creating a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion is stabilized by resonance, making the compound highly acidic . This high acidity is due to the energy-minimizing conformation structure of the compound, which places the alpha proton’s σ* CH orbital in the proper geometry to align with the π* CO, causing strong destabilization of the C-H bond .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,5,6-trione is unique due to its high acidity and stability. Similar compounds include:
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxane-4,5,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-6(2)10-4(8)3(7)5(9)11-6/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRJTYLFQIZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=O)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505284 |
Source
|
Record name | 2,2-Dimethyl-1,3-dioxane-4,5,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75307-61-8 |
Source
|
Record name | 2,2-Dimethyl-1,3-dioxane-4,5,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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